![molecular formula C20H21NO3 B2718862 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1790153-25-1](/img/structure/B2718862.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone”, there are related compounds that have been synthesized. For instance, the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . This might provide some insight into potential synthesis routes for the compound .Scientific Research Applications
Synthesis of Conducting Polymers
A study conducted by Pandule et al. (2014) explored the synthesis of conducting polymers based on pyrrole derivatives, aiming to understand the effects of substituents on their properties. The research focused on chemical and electrochemical polymerization techniques, revealing insights into the polymers' electrical conductivity and thermal stability. This study lays foundational knowledge for the development of advanced materials with potential applications in electronics and sensing technologies (Pandule et al., 2014).
Catalytic Behavior in Ethylene Reactivity
Research by Sun et al. (2007) investigated the synthesis and characterization of iron and cobalt complexes incorporating pyridine- and quinoxaline-derived ligands. These complexes demonstrated significant catalytic activities in ethylene oligomerization and polymerization. The study highlights the potential of these complexes in polymer science, offering a pathway to novel polymeric materials with tailored properties (Sun et al., 2007).
Advancements in Molecular Structure and DFT Studies
Huang et al. (2021) conducted a comprehensive study on boric acid ester intermediates, focusing on their synthesis, crystal structure, and theoretical analyses through density functional theory (DFT). This research enhances our understanding of molecular structures and their electronic properties, contributing to fields like material science and molecular engineering (Huang et al., 2021).
One-Pot Synthesis of Pyrroles
A study by Saeidian et al. (2013) described a one-pot synthesis method for highly substituted pyrroles using copper oxide nanoparticles as a catalyst. This method underscores the importance of efficient, less expensive catalysts in organic synthesis, potentially impacting pharmaceutical and agrochemical industries (Saeidian et al., 2013).
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-3-2-4-15(9-14)10-20(22)21-8-7-17(12-21)16-5-6-18-19(11-16)24-13-23-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJJUZOVOSKATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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